molecular formula C21H19N3O6 B2560865 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one CAS No. 946355-32-4

4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2560865
CAS No.: 946355-32-4
M. Wt: 409.398
InChI Key: ROMSJCHELHQIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring linked to a benzodioxole moiety and a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-26-14-4-6-16(27-2)15(9-14)24-10-13(8-19(24)25)21-22-20(23-30-21)12-3-5-17-18(7-12)29-11-28-17/h3-7,9,13H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMSJCHELHQIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Benzo[d][1,3]dioxole moiety, known for its role in enhancing biological activity.
  • Oxadiazole ring , which is often associated with antimicrobial and anticancer activities.
  • Pyrrolidinone structure , contributing to the compound's stability and interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant biological activities, particularly in cancer treatment. The specific compound under review has been investigated for its anticancer effects through various mechanisms.

Anticancer Activity

Research has shown that compounds containing the benzo[d][1,3]dioxole structure can inhibit cancer cell proliferation. For instance:

  • A study reported that similar benzo[d][1,3]dioxole derivatives demonstrated significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116) .

Table 1: IC50 Values of Related Compounds

Compound NameCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
Compound AHepG22.38
Compound BHCT1161.54

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can promote apoptosis through modulation of mitochondrial proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

Several case studies highlight the effectiveness of compounds similar to the one under review:

  • Study on Antitumor Effects : In vitro studies demonstrated that a derivative with a benzo[d][1,3]dioxole moiety showed potent antiproliferative activity against multiple cancer cell lines while exhibiting low cytotoxicity against normal cells .
  • Molecular Docking Studies : Molecular docking studies have indicated favorable binding interactions between this compound and key proteins involved in cancer progression, suggesting potential as a lead compound for further development .

Scientific Research Applications

Anticancer Applications

Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that structurally similar compounds can inhibit cell proliferation in various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.09 - 157.4Induction of apoptosis via reactive oxygen species generation
HCC19540.5 - 10Inhibition of cell cycle progression
SKBR-3VariableInteraction with specific molecular targets

These findings suggest that the compound may act as an enzyme inhibitor or modulate receptor functions, although further studies are needed to elucidate the exact mechanisms involved.

Antimicrobial Properties

Compounds similar to this one have demonstrated notable antimicrobial activities. For instance:

  • Larvicidal Activity: Derivatives of the benzo[d][1,3]dioxole group have shown effectiveness against Aedes aegypti, a vector for several viral diseases.

Research indicates that the structural features of this compound may enhance its efficacy against microbial targets while minimizing toxicity to non-target organisms.

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological applications. Related compounds have exhibited:

  • Sedative Effects: Some derivatives act as sedatives and anticonvulsants.
  • Analgesic Activity: Compounds with similar structures have demonstrated antinociceptive properties in animal models.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives similar to this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used.

Case Study 2: Neuropharmacological Assessment

In behavioral studies assessing sedative effects in mice, it was found that compounds closely related to this one exhibited significant sedative properties, indicating potential for further exploration in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core scaffolds, substituents, synthesis yields, and physicochemical properties.

Key Observations:

Core Structure Influence: The target compound’s pyrrolidin-2-one core distinguishes it from coumarins (e.g., compounds 13, 14) and dihydropyridines (e.g., B9). The 1,2,4-oxadiazole ring in the target compound may confer greater metabolic stability than coumarin’s lactone ring or thiazole in compound 54, as oxadiazoles resist hydrolysis under physiological conditions .

Substituent Effects: Benzodioxole vs. Methoxyphenyl: Compounds with benzodioxole (e.g., 13, 3q) generally exhibit lower yields (32–43%) compared to dimethoxyphenyl analogs (e.g., 14, 55%), suggesting steric or electronic challenges in synthesis .

Synthetic Accessibility: Complex substituents correlate with reduced yields. For example, compound 54 (26% yield) incorporates a thiazole and dimethoxybenzoyl group, while simpler pyrrolidinone 3q achieves 43% yield . The target compound’s multi-component structure (oxadiazole, dimethoxyphenyl) likely requires multi-step synthesis with moderate yields, akin to B9 (49–50%) .

Physicochemical Properties :

  • Melting points vary with substitution: benzodioxole-containing coumarin 13 (168–170°C) vs. dimethoxyphenyl coumarin 14 (127–129°C), reflecting differences in crystallinity . The target compound’s melting point is expected to exceed 90°C (cf. 3q) due to its rigid oxadiazole and aromatic groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Microwave-assisted synthesis (e.g., Ugi-Zhu/cascade reactions) improves reaction efficiency and reduces side products. For instance, microwave reactors enable rapid heating and precise temperature control, enhancing yields of heterocyclic intermediates like 1,2,4-oxadiazoles . Purification via column chromatography or recrystallization, coupled with HPLC analysis (>95% purity), is critical to isolate the target compound. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., morpholinooxazole derivatives) should be systematically varied to optimize conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzo[d][1,3]dioxol-5-yl protons at δ 6.7–7.1 ppm) and pyrrolidin-2-one ring conformation .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxadiazole ring) .
  • Mass Spectrometry : LC-HRMS ([M+H]+) validates molecular weight (e.g., ~466.99 Da for related oxadiazole-pyrrolidinones) .

Q. How can researchers address challenges in achieving high purity during synthesis?

  • Methodological Answer : Use orthogonal purification methods (e.g., flash chromatography followed by preparative HPLC) to remove by-products like unreacted intermediates. Purity analysis via UV-detected HPLC (e.g., C18 column, acetonitrile/water gradient) ensures >98% purity. Contradictory purity reports may arise from residual solvents (e.g., DMF); Karl Fischer titration or GC-MS can resolve such discrepancies .

Advanced Research Questions

Q. What strategies are recommended for evaluating this compound’s biological activity in neurological models?

  • Methodological Answer : Design in vitro assays targeting receptors implicated in neurological disorders (e.g., orexin or GABA receptors). For anticonvulsant profiling, use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Dose-response studies (1–100 mg/kg, i.p.) with positive controls (e.g., phenytoin) and toxicity screening (LD₅₀) are essential. Data contradictions across studies may stem from pharmacokinetic variability; address this via metabolite profiling (LC-MS/MS) and plasma protein binding assays .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like dual orexin receptors. Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Compare results with structural analogs (e.g., 1-acyl-2-benzylpyrrolidines) to identify critical interactions (e.g., hydrogen bonds with Ser³⁵⁰ in OX1R) .

Q. How should researchers resolve contradictions in pharmacological data across different experimental models?

  • Methodological Answer : Conduct cross-validation studies using standardized protocols (e.g., OECD guidelines). For example, if in vitro IC₅₀ values conflict with in vivo efficacy, evaluate bioavailability via pharmacokinetic studies (e.g., AUC₀–₂₄h). Use multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., animal strain differences) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for hazardous materials (e.g., wear nitrile gloves, use fume hoods). In case of inhalation, administer artificial respiration and consult a physician immediately. Store at 2–8°C under inert gas (N₂) to prevent degradation. Contradictory hazard classifications (e.g., EC-NO. discrepancies) require verification via GHS-compliant toxicity assays (e.g., Ames test for mutagenicity) .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationMicrowave reactors, Ugi-Zhu reactions
Purity AnalysisHPLC (C18 column), Karl Fischer titration
Biological ScreeningMES/PTZ seizure models, LC-MS/MS metabolite profiling
Computational ModelingAutoDock Vina, MD simulations (GROMACS)
Safety ProtocolsSDS compliance, GHS toxicity assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.